molecular formula C16H18N2O B5738880 N-cyclohexylquinoline-2-carboxamide

N-cyclohexylquinoline-2-carboxamide

Cat. No.: B5738880
M. Wt: 254.33 g/mol
InChI Key: ZSEQJGCPYSCJKE-UHFFFAOYSA-N
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Description

N-Cyclohexylquinoline-2-carboxamide (compound 6) is a substituted quinoline-2-carboxamide derivative characterized by a quinoline core linked to a carboxamide group at position 2, with a cyclohexyl substituent on the amide nitrogen. Its structure has been confirmed via NMR spectroscopy (1H and 13C), revealing distinct signals for the quinoline aromatic protons (δ 8.37–7.60) and cyclohexyl protons (δ 4.09–1.17) . Synthetically, quinoline-2-carboxamides are typically prepared by coupling quinoline-2-carboxylic acids with amines using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions .

This compound has garnered attention for its high antimycobacterial activity against Mycobacterium tuberculosis (Mtb), surpassing standard drugs like isoniazid and pyrazinamide in vitro . Its lipophilicity, influenced by the cyclohexyl group, is a critical factor in its biological efficacy, as increased lipophilicity correlates with enhanced antimycobacterial activity . Notably, it exhibits low cytotoxicity against human THP-1 monocytic cells, suggesting a favorable selectivity index for therapeutic development .

Properties

IUPAC Name

N-cyclohexylquinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c19-16(17-13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)18-15/h4-6,9-11,13H,1-3,7-8H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEQJGCPYSCJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexylquinoline-2-carboxamide typically involves the reaction of quinoline-2-carboxylic acid with cyclohexylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or dimethylformamide (DMF) for several hours.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: N-cyclohexylquinoline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while substitution reactions can produce various substituted quinoline derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological activity of N-cyclohexylquinoline-2-carboxamide is best contextualized by comparing it to structurally related quinoline and naphthalene carboxamides. Key findings are summarized below:

Structural Analogues with Varying N-Substituents

Compound Substituent Antimycobacterial Activity (Mtb) PET Inhibition (IC50) Cytotoxicity (THP-1)
This compound (6) Cyclohexyl High (MIC < isoniazid) Not significant Low
N-Cycloheptylquinoline-2-carboxamide (7) Cycloheptyl High Not reported Low
N-(2-Phenylethyl)quinoline-2-carboxamide (11) 2-Phenylethyl High Not reported Low
N-Benzyl-2-naphthamide (29) Benzyl Moderate 7.5 μmol/L Not reported
  • Activity Trends: Quinoline vs. Naphthalene Cores: Quinoline derivatives (e.g., 6, 7, 11) show superior activity against Mtb, while naphthalene derivatives (e.g., 29) are more effective against non-tubercular mycobacteria like M. kansasii and M. avium paratuberculosis . Substituent Effects: Non-aromatic cycloalkyl groups (cyclohexyl, cycloheptyl) enhance antimycobacterial activity, likely due to optimal lipophilicity. In contrast, aromatic substituents (e.g., benzyl in 29) favor PET inhibition but reduce antimycobacterial potency .

Role of Lipophilicity

Lipophilicity (logP) is a critical determinant of activity:

  • Antimycobacterial Activity : Increases with higher logP. For example, the cyclohexyl group in 6 provides balanced lipophilicity, enabling membrane penetration and target engagement in Mtb .
  • PET Inhibition : Decreases with excessive lipophilicity. Naphthamide 29 (logP ~3.5) shows strong PET inhibition (IC50 = 7.5 μmol/L), while more lipophilic quinaldinamides like 6 are less active in this assay .

Toxicity and Selectivity

Compounds 6, 7, and 11 exhibit minimal cytotoxicity (THP-1 cell viability >80% at therapeutic concentrations), contrasting with earlier quinoline derivatives that often show hepatotoxicity . This highlights the importance of non-aromatic N-substituents in reducing off-target effects.

Other Cyclohexyl-Containing Analogues

  • N-Cyclohexyl-2,2,4,7-tetramethylquinoline-1-carboxamide: A structurally distinct analogue with additional methyl groups on the quinoline core. While its biological data are unreported, steric hindrance from methyl groups may reduce activity compared to 6 .
  • N-(2-Methylcyclohexyl)-2-(4-methylphenyl)-4-quinolinecarboxamide: The 4-carboxamide positional isomer and methyl substituents may alter target binding, though activity data remain unavailable .

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